
2,2,2-trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 2,2,2-trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Another trifluoroethyl compound used in organic synthesis.
3,4-Dihydro-2H-1,5-benzodioxepine: A related compound with similar structural features.
Uniqueness
2,2,2-Trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate is unique due to its specific combination of a trifluoroethyl group and a benzodioxepin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
1087788-48-4 |
|---|---|
Molekularformel |
C12H12F3NO4 |
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)7-20-11(17)16-8-2-3-9-10(6-8)19-5-1-4-18-9/h2-3,6H,1,4-5,7H2,(H,16,17) |
InChI-Schlüssel |
OZPYEBSCLLEFAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


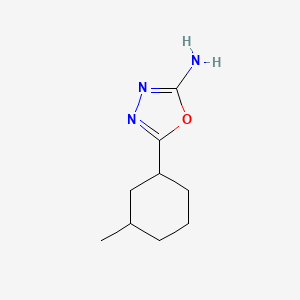
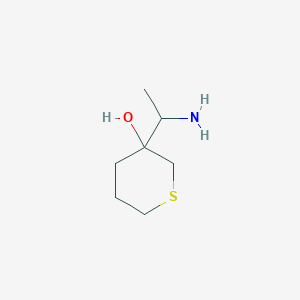
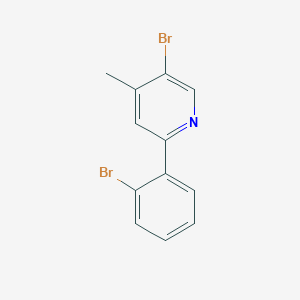
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
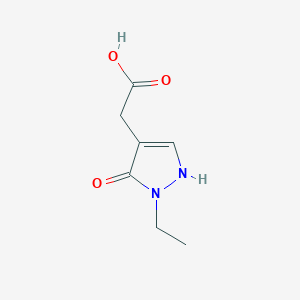

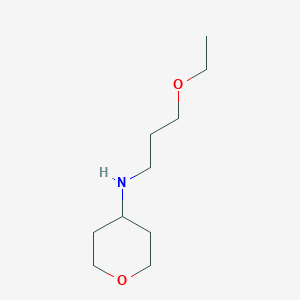
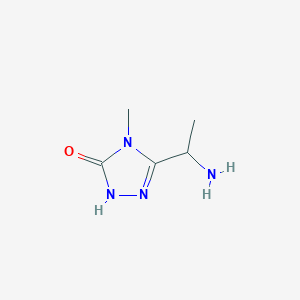
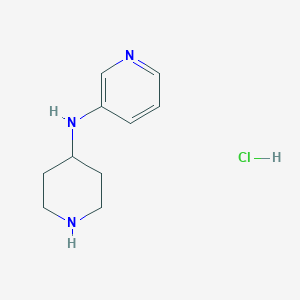
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13226838.png)

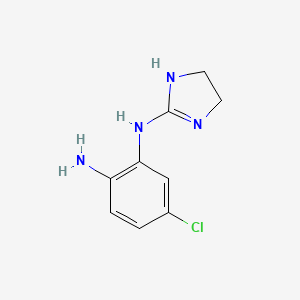
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13226856.png)

